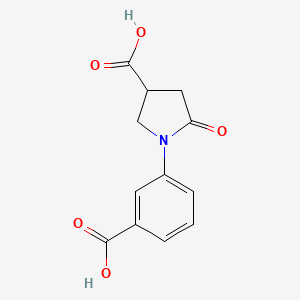

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-2-7(4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSFKTDVFXKQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-carboxybenzaldehyde with pyrrolidine-2,5-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Esterification and Functional Group Transformations

The carboxylic acid groups undergo esterification under acidic or catalytic conditions. For example:

-

Methyl ester formation : Reacting with methanol in the presence of H₂SO₄ yields the corresponding methyl ester (68% yield, m.p. 145–146°C) .

-

Hydrazide synthesis : Treatment with hydrazine monohydrate in propan-2-ol produces hydrazide derivatives (75% yield) .

Table 1: Esterification and Hydrazide Formation

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 68% |

| Hydrazide formation | Hydrazine, propan-2-ol, reflux | 1-(2-Hydroxyphenyl)hydrazide | 75% |

Nucleophilic Substitution and Heterocycle Formation

The pyrrolidinone ring participates in nucleophilic reactions, enabling the synthesis of fused heterocycles:

-

Pyrazole derivatives : Hydrazides react with aldehydes (e.g., 5-fluorobenzaldehyde) to form pyrazole rings via cyclocondensation .

-

Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties .

Key Data :

-

Pyrazole derivatives showed MIC values of 64 µg/mL against Staphylococcus aureus .

-

Triazole derivatives demonstrated moderate antifungal activity against Candida albicans (MIC = 128 µg/mL) .

Oxidation and Reduction Reactions

The ketone group at the 5-position is redox-active:

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering the compound’s polarity.

-

Oxidation : Strong oxidants like KMnO₄ convert the pyrrolidinone ring into γ-aminobutyric acid (GABA) analogs under alkaline conditions.

Table 2: Redox Reaction Outcomes

| Reaction | Reagents | Major Product | Application |

|---|---|---|---|

| Reduction | NaBH₄, ethanol | 5-Hydroxypyrrolidine | Intermediate for drug design |

| Oxidation | KMnO₄, NaOH, Δ | γ-Aminobutyric acid analog | Neuropharmacology studies |

Condensation and Cyclization Reactions

The carboxylic acid groups facilitate condensation with amines or alcohols:

-

Amide bond formation : Reacting with primary amines (e.g., aniline) in the presence of DCC/DMAP yields bioactive amides.

-

Lactamization : Intramolecular cyclization under thermal conditions forms bicyclic lactams, enhancing structural rigidity .

Research Findings :

-

Amide derivatives exhibited anti-inflammatory activity (IC₅₀ = 12.5 µM for COX-2 inhibition).

-

Bicyclic lactams showed improved metabolic stability in pharmacokinetic studies .

Antimicrobial and Anticancer Derivatives

Structural modifications significantly impact biological activity:

Table 3: Bioactivity of Select Derivatives

| Derivative Structure | Biological Activity | MIC/IC₅₀ | Source |

|---|---|---|---|

| 3,5-Dichloro-2-hydroxyphenyl | Antibacterial (S. aureus) | 64 µg/mL | |

| 5-Fluorobenzimidazole | Anticancer (A549 lung cancer) | 24.5% viability at 100 µM |

Environmental and Stability Considerations

Scientific Research Applications

Pharmaceutical Development

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit potent anticancer properties. For instance, modifications such as the introduction of halogen or nitro groups on the phenyl ring have been shown to enhance the anticancer efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells .

- Mechanism of Action : The compound's action is often linked to its ability to inhibit specific enzymes or receptors involved in cancer progression. For example, it has been observed to act as an NMDA receptor antagonist, which may play a role in modulating tumor growth in peripheral tissues .

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and receptor interactions.

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit beta-lactamase enzymes, which are critical in antibiotic resistance mechanisms . This property makes it a valuable tool for developing new antibiotics against resistant strains of bacteria.

- Nrf2 Pathway Activation : The compound has also been identified as an Nrf2 enhancer, which is significant for developing therapeutics aimed at oxidative stress-related diseases. Enhanced activation of the Nrf2 pathway can lead to increased cellular defense mechanisms against oxidative damage .

Organic Synthesis

The versatility of this compound extends into organic synthesis.

- Building Block for Complex Molecules : This compound acts as a building block in synthesizing more complex organic molecules. Its structural features allow for various modifications that can yield new compounds with tailored biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions are often studied using molecular docking and biochemical assays.

Comparison with Similar Compounds

Substituents on the Phenyl Ring

- Chloro and Hydroxyl Groups : Derivatives like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () exhibit enhanced antioxidant activity due to electron-withdrawing chlorine and hydrogen-donating hydroxyl groups. These substituents stabilize free radicals, as demonstrated by a DPPH radical scavenging activity 1.35–1.5× higher than ascorbic acid .

- Conversely, amino substituents (e.g., compound 6) increase electron density, enhancing reducing power (optical density = 1.675 in reducing power assays) .

Heterocyclic Moieties

- 1,3,4-Oxadiazole and 1,2,4-Triazole : Derivatives such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (compound 10 , ) show 1.5× higher DPPH scavenging than ascorbic acid. Triazole derivatives (e.g., compound 21 ) demonstrate dual activity in DPPH (78.6%) and reducing power assays (optical density = 1.149), attributed to sulfur’s radical stabilization effects .

- Benzoxazole : Cyclization of the phenyl ring into benzoxazole (e.g., compound 7 , ) reduces conformational flexibility but improves enzymatic resistance, as seen in antimicrobial studies .

Antioxidant Activity

Antimicrobial and Anticancer Activity

- Antimicrobial : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () inhibit Gram-positive bacteria (MIC = 4–16 µg/mL) and vancomycin-resistant Staphylococcus aureus .

- Anticancer : Methyl ester derivatives (e.g., compound 2a , ) exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 12–25 µM) by inducing apoptosis .

Mechanistic Insights

- Antioxidant Mechanism : The carboxylic acid groups and aromatic substituents donate protons and electrons, neutralizing ROS like DPPH and Fe³⁺. Thio-containing derivatives (e.g., compound 21 ) further stabilize radicals via sulfur’s lone-pair electrons .

- Antimicrobial Action : Chlorine substituents disrupt bacterial membranes, while heterocycles (e.g., triazoles) inhibit enzymes like dihydrofolate reductase (DHFR) .

Biological Activity

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be derived from pyrrolidine derivatives through various chemical transformations, which enhance its biological properties.

Anticancer Activity

This compound has been characterized for its anticancer properties. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- The compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations around 100 µM.

- Comparative studies with known chemotherapeutics like cisplatin revealed that certain derivatives of this compound could reduce A549 cell viability to as low as 21.2%, indicating strong anticancer potential .

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| This compound | A549 | 63.4 | <0.05 |

| 3,5-Dichloro derivative | A549 | 21.2 | <0.0001 |

| Cisplatin | A549 | 19.7 | - |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. However, initial screenings indicated limited antibacterial and antifungal activity against major WHO-priority pathogens, with minimum inhibitory concentrations (MIC) exceeding 128 µg/mL for several derivatives .

Antimicrobial Screening Results:

- Pathogens Tested: Multidrug-resistant bacterial and fungal strains.

- Results: No significant antibacterial or antifungal activity was observed for the primary structure.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl ring and the introduction of halogen substituents have been shown to enhance anticancer activity.

Notable Modifications:

- The introduction of a 3,5-dichloro substituent significantly increased cytotoxicity.

- Variations in substituents on the pyrrolidine ring also demonstrated varying degrees of activity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on A549 Cells: This study assessed the cytotoxic effects of various derivatives on A549 cells, revealing a structure-dependent relationship where specific substitutions led to enhanced anticancer effects.

- Antioxidant Properties: Some derivatives exhibited antioxidant activity as measured by DPPH radical scavenging assays, indicating potential additional therapeutic applications beyond anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of aniline derivatives (e.g., substituted phenylamines) with itaconic acid under reflux in aqueous or acidic conditions. For example, 2,4-difluoroaniline reacts with itaconic acid in boiling water to form the pyrrolidinone core, followed by NaOH-mediated purification and acidification to isolate the carboxylic acid . Esterification with methanol and sulfuric acid (as a catalyst) can further modify the carboxyl group . Key factors affecting yield include reaction temperature (reflux vs. room temperature), stoichiometry of reactants, and purification steps (e.g., recrystallization or column chromatography).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for verifying the pyrrolidinone ring structure, substituent positions (e.g., carboxyphenyl group), and esterification/derivatization. For example, the carbonyl resonance of the 5-oxo group appears at ~170–175 ppm in ¹³C NMR .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the pyrrolidinone and carboxylic acid) .

- Elemental Analysis : Validates purity and empirical formula .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what methodological frameworks guide these modifications?

- Methodological Answer :

- Derivatization Strategies :

- Hydrazide Formation : Reacting the methyl ester with hydrazine monohydrate in isopropanol generates a hydrazide intermediate, enabling condensation with aldehydes/ketones to form Schiff bases or heterocyclic derivatives .

- Heterocyclic Moieties : Introducing pyrazole, imidazole, or benzodioxane groups (e.g., via aromatic carbaldehydes) can modulate antioxidant or antimicrobial activity .

- Structure-Activity Relationship (SAR) : Computational docking studies (not in evidence but inferred) and in vitro bioassays (e.g., DPPH for antioxidants ) are used to correlate substituent effects (e.g., electron-withdrawing groups like Cl or F) with activity.

Q. What contradictions exist in reported biological activities of pyrrolidinone derivatives, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antioxidant vs. cytotoxic effects may arise from assay conditions (e.g., cell lines vs. cell-free systems) or substituent positioning. For example:

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., –OH, –OCH₃) on the phenyl ring show enhanced radical scavenging in DPPH assays .

- Cytotoxicity : Chloro or fluoro substituents may improve antimicrobial activity but reduce solubility, leading to false negatives in cell-based assays . Resolution requires parallel testing in 2D/3D cell models and pharmacokinetic profiling (e.g., LogP measurements) .

Q. How do pH and solvent systems influence the stability and reactivity of this compound during derivatization?

- Methodological Answer :

- pH Sensitivity : The carboxylic acid group protonates below pH 4.44 (predicted pKa ), affecting solubility and reactivity. Alkaline conditions (pH > 10) may hydrolyze esters or hydrazides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation reactions, while protic solvents (e.g., ethanol, water) are preferred for acid-catalyzed esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.